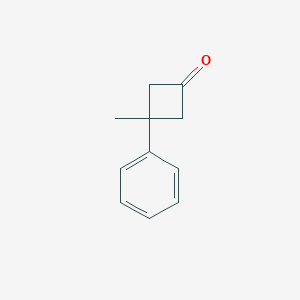

3-Methyl-3-phenylcyclobutan-1-one

描述

属性

IUPAC Name |

3-methyl-3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYQUHYCYKGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151990-53-3 | |

| Record name | 3-methyl-3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 3 Phenylcyclobutan 1 One and Analogous Cyclobutanones

Direct Synthetic Routes to 3-Methyl-3-phenylcyclobutan-1-one

The direct construction of the this compound scaffold can be achieved through specialized catalytic processes that enable the formation of the sterically demanding 3,3-disubstituted cyclobutanone (B123998) core.

Gold(I)-Catalyzed Cycloadditions in this compound Synthesis

Gold(I) catalysis has emerged as a powerful tool for the synthesis of various carbocyclic systems, including cyclobutanones. The unique reactivity of gold(I) complexes allows for the activation of allenes towards cycloaddition reactions. The synthesis of this compound can be accomplished through a gold(I)-catalyzed [2+2] cycloaddition. This method involves the reaction of an appropriately substituted allene (B1206475) with a ketene (B1206846) or a ketene equivalent, facilitated by a gold(I) catalyst.

While specific procedural details for the direct synthesis of this compound via this method are proprietary or dispersed in broader studies of gold-catalyzed reactions, the general principle relies on the generation of a gold-activated allene species. This electrophilic intermediate is then susceptible to nucleophilic attack by the ketene, leading to the formation of the four-membered ring. The reaction's efficiency and selectivity are highly dependent on the choice of ligands on the gold(I) catalyst and the reaction conditions.

| Precursor 1 | Precursor 2 | Catalyst | Product | Reference |

| 1-Methyl-1-phenylallene | Ketene or ketene equivalent | Gold(I) complex | This compound | thieme-connect.comresearchgate.net |

General Procedures for 3,3-Disubstituted Cyclobutanone Synthesis

The synthesis of 3,3-disubstituted cyclobutanones is a significant area of research due to the synthetic utility of these motifs. Several general methods have been developed to access these structures.

One notable strategy involves the palladium-catalyzed C-C bond cleavage of bicyclo[1.1.1]pentan-1-ols. This strain-release-driven process, utilizing Pd(0)/Pd(II) catalysis, can generate 3,3-disubstituted cyclobutanones wikipedia.org. Another approach is the enantioselective reduction of 3,3-disubstituted cyclobutanones to the corresponding cyclobutanols, which can then be used in further synthetic transformations. For instance, the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone has been achieved with high yield and enantioselectivity using an oxazaborolidine catalyst nih.gov.

Organocatalysis also provides a pathway to functionalized cyclobutanones. The desymmetrization of 3-substituted cyclobutanones through an N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction affords 2,3-functionalized cyclobutanones with excellent diastereoselectivity and enantioselectivity kib.ac.cn. Furthermore, the carbonylation of titanacyclobutane complexes, formed from the free-radical alkylation of η3-allyltitanium(III) complexes, presents a convergent and stereoselective route to substituted cyclobutanones organic-chemistry.org.

More recently, the synthesis of 1,1-disubstituted gem-difluorocyclobutanes has been achieved through the deoxyfluorination of pre-formed 3,3-disubstituted cyclobutanones, highlighting another synthetic application of this class of compounds pku.edu.cn. The reaction of 3,3-difluorocyclobutanone (B595554) with organolanthanum reagents has also been shown to overcome elimination side reactions, providing access to 1-substituted-1-hydroxy-3,3-difluorocyclobutanes pku.edu.cn.

| Starting Material | Reagents/Catalyst | Product Type | Key Features | Reference |

| Bicyclo[1.1.1]pentan-1-ol | Pd(0)/Pd(II) | 3,3-Disubstituted cyclobutanone | Strain-release driven C-C cleavage | wikipedia.org |

| 2,2-Dimethyl-3,3-diphenylcyclobutanone | Oxazaborolidine (S)-B-Me | Chiral cyclobutanol | Enantioselective reduction | nih.gov |

| 3-Substituted cyclobutanone | N-phenylsulfonyl-(S)-proline | 2,3-Functionalized cyclobutanone | Organocatalytic desymmetrization | kib.ac.cn |

| η3-Allyltitanium(III) complex | Alkyl radical, CO | Substituted cyclobutanone | Convergent, stereoselective | organic-chemistry.org |

| 3,3-Disubstituted cyclobutanone | Deoxyfluorinating agent | 1,1-Disubstituted gem-difluorocyclobutane | Access to fluorinated analogues | pku.edu.cn |

| 3,3-Difluorocyclobutanone | Organolanthanum reagent | 1-Substituted-1-hydroxy-3,3-difluorocyclobutane | Overcomes elimination | pku.edu.cn |

Cycloaddition Strategies for Cyclobutanone Scaffolds

Cycloaddition reactions are a cornerstone of cyclobutane (B1203170) and cyclobutanone synthesis, offering a powerful and atom-economical approach to these four-membered rings.

[2+2] Cycloadditions

The [2+2] cycloaddition is arguably the most common method for constructing cyclobutane rings and can be initiated through various means, including photochemistry and the use of reactive intermediates like ketenes.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings and have been extensively used in the synthesis of natural products nih.govkib.ac.cnacs.orgresearchgate.net. These reactions typically involve the excitation of an alkene to a triplet state, which then undergoes a stepwise addition to another alkene to form a 1,4-diradical intermediate that subsequently closes to the cyclobutane ring.

Intramolecular [2+2] photocycloadditions are particularly useful for constructing bicyclic systems containing a cyclobutanone ring. For instance, the intramolecular photocycloaddition of dienones can be promoted by visible light-induced energy transfer using an iridium(III) catalyst to form bridged cyclobutanones with excellent regioselectivity nih.gov. Chiral Lewis acids can also be employed to achieve enantioselective crossed intramolecular [2+2] photocycloaddition reactions rsc.org.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes nih.govwikipedia.orgorganic-chemistry.org. However, related photochemical rearrangements of cyclobutanones play a key role in the synthesis of complex structures researchgate.net. While the direct photochemical synthesis of cyclobutanones from two different carbonyl compounds is not a standard reaction, the intramolecular photocycloaddition of an enone is a well-established method for creating a cyclobutane ring fused to another ring, which can then be part of a cyclobutanone-containing system.

| Reactants | Conditions | Product Type | Key Features | Reference |

| Dienone | Ir(III) catalyst, visible light | Bridged cyclobutanone | High regioselectivity, crossed cycloaddition | nih.gov |

| 2-(Alkenyloxy)cyclohex-2-enone | Chiral Rh Lewis acid, visible light | Enantioenriched bridged cyclobutane | Enantioselective, crossed cycloaddition | rsc.org |

| Carbonyl compound and alkene | UV light | Oxetane (B1205548) (via Paternò-Büchi) | Fundamental oxetane synthesis | nih.govwikipedia.org |

| Intramolecular enone | UV light | Fused cyclobutane | Key step in natural product synthesis | kib.ac.cnresearchgate.net |

The [2+2] cycloaddition of ketenes with alkenes is a highly effective and widely used method for the synthesis of cyclobutanones nih.govkib.ac.cnthieme-connect.commdpi.com. Ketenes, being highly reactive intermediates, readily undergo cycloaddition with a variety of alkenes under thermal conditions.

A significant advancement in this area is the use of Lewis acids to promote these cycloadditions. Lewis acid catalysis can lead to increased yields, particularly for unactivated alkenes, and can also influence the diastereoselectivity of the reaction orgsyn.org. For instance, the use of ethylaluminum dichloride (EtAlCl₂) has been shown to be effective in promoting the [2+2] cycloaddition of various ketenes and alkenes orgsyn.org.

The intramolecular version of the ketene-alkene cycloaddition has also been extensively studied, providing access to bicyclic cyclobutanones. The regiochemistry of these intramolecular cycloadditions is influenced by the electronic effects of the substituents on the alkene pku.edu.cngoogle.com.

A related and historically significant reaction is the Staudinger ketene-imine cycloaddition, which produces β-lactams (2-azetidinones) thieme-connect.comwikipedia.orgorganic-chemistry.orgacs.orgmdpi.com. This reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by ring closure. The stereochemical outcome of the Staudinger reaction can often be controlled by the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine organic-chemistry.orgacs.org.

| Ketene Source | Alkene/Imine | Conditions/Catalyst | Product | Key Features | Reference |

| Acid chloride + Et₃N | Alkene | EtAlCl₂ | Cyclobutanone | Lewis acid promoted, improved yields and selectivity | orgsyn.org |

| Alkenyloxy carboxylic acid | (intramolecular) | Thermal | Bicyclic cyclobutanone | Intramolecular cycloaddition | google.com |

| Ketene | Imine | Thermal or Catalytic | β-Lactam | Staudinger cycloaddition | wikipedia.orgorganic-chemistry.orgacs.org |

| Acid chloride + tertiary amine | Imine derived from 1-aminophosphonate | Thermal | β-Lactam phosphonate (B1237965) | Synthesis of novel phosphonate derivatives | thieme-connect.com |

Advanced Spectroscopic and Computational Methodologies in Cyclobutanone Research

Spectroscopic Characterization Techniques for Complex Cyclobutanones

A combination of spectroscopic techniques is typically employed to fully characterize complex molecules like 3-Methyl-3-phenylcyclobutan-1-one. These methods provide complementary information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene (B1212753) protons on the cyclobutane (B1203170) ring, and the singlet for the methyl group. The integration of these signals would correspond to the number of protons in each unique environment.

Similarly, the ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon (C=O), the quaternary carbon attached to the phenyl and methyl groups, the carbons of the phenyl ring, the two methylene carbons of the cyclobutane ring, and the methyl carbon. DFT calculations are often employed to predict and help assign these chemical shifts. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on theoretical predictions and analysis of similar compounds, as detailed experimental data is not widely published.)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | C₆H₅ | | Cyclobutyl-H (α to C=O) | ~3.0 - 3.5 | Multiplet | 4H | -CH₂-C=O & C(Ph)(Me)-CH₂- | | Methyl-H | ~1.5 | Singlet | 3H | -CH₃ | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | Carbonyl | ~208 | C=O | | Phenyl (ipso) | ~145 | C-Ph | | Phenyl | ~125-129 | C₆H₅ | | Quaternary | ~45 | C(Ph)(Me) | | Cyclobutyl (CH₂) | ~40-50 | -CH₂- | | Methyl | ~25 | -CH₃ |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns. For this compound (C₁₁H₁₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 160.21 g/mol . cymitquimica.comsigmaaldrich.com

The fragmentation of the molecular ion is heavily influenced by the strained four-membered ring. Common fragmentation pathways for cyclobutanones involve cleavage of the ring to relieve strain. Expected fragmentation for this compound could involve the loss of ethene (C₂H₄) or ketene (B1206846) (CH₂CO), as well as fragments corresponding to the stable phenyl and methyl groups.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Note: This table is based on common fragmentation patterns of related ketones.)

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | (Molecular Ion) |

| 145 | [C₁₀H₉O]⁺ | CH₃ |

| 118 | [C₉H₁₀]⁺ | CO |

| 105 | [C₇H₅O]⁺ | C₃H₇ |

| 91 | [C₇H₇]⁺ | C₃H₅O |

| 77 | [C₆H₅]⁺ | C₄H₇O |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be from the carbonyl group (C=O) of the ketone. Due to the ring strain of the cyclobutanone (B123998), this stretching vibration is typically observed at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). Other significant peaks would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C=C stretches for the phenyl ring. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound (Note: Frequencies are approximate and based on characteristic values for functional groups in similar chemical environments.)

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1780 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. While no published crystal structure for this compound itself is readily available, the technique has been successfully applied to numerous complex derivatives containing the 3-methyl-3-phenylcyclobutyl moiety. researchgate.net These studies show that the cyclobutane ring is often puckered and that the substituents can adopt specific stereochemical arrangements. researchgate.net For this compound, this technique could be used to unambiguously determine the solid-state conformation and packing of the molecules in a crystal lattice.

Computational Chemistry for Understanding Cyclobutanone Systems

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. It allows for the prediction of molecular properties, the study of reaction mechanisms, and the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of cyclobutanone research, DFT calculations are frequently used to model geometries, predict spectroscopic data (like NMR and IR spectra), and explore reaction pathways. researchgate.netmdpi.com For this compound, DFT could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic properties.

Model the transition states of reactions involving the cyclobutanone, providing insight into reaction kinetics and mechanisms.

Simulate vibrational frequencies to aid in the assignment of experimental IR spectra. researchgate.net

Predict ¹H and ¹³C NMR chemical shifts, which is especially useful for assigning complex spectra. nih.govnih.gov

These computational approaches provide a molecular-level understanding that can be difficult to obtain through experimental means alone.

Complete-Active Space Self-Consistent Field (CASSCF) Studies of Photochemical Mechanisms

The Complete-Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical tool for studying the electronic structure of molecules, especially in their excited states and during chemical reactions where bond breaking and formation occur. It provides a robust framework for describing the complex electronic wavefunctions associated with photochemical processes.

For cyclobutanones, CASSCF calculations have been instrumental in mapping the potential energy surfaces of the ground and excited states, identifying key intermediates, transition states, and conical intersections that govern the reaction pathways. researchgate.net Studies on the parent cyclobutanone have shown that upon excitation to the first singlet excited state (S1), the molecule can undergo α-cleavage to form a 1,4-biradical. researchgate.net The stability of this biradical is a critical factor in determining the subsequent reaction channels.

In the case of this compound, the phenyl substituent at the C3 position is expected to significantly stabilize the resulting biradical intermediate due to resonance effects. This stabilization can lower the activation energy for the α-cleavage and influence the branching ratios of the subsequent reactions. While specific CASSCF studies solely focused on this compound are not extensively documented in publicly available literature, the principles derived from studies on other substituted cyclobutanones are highly relevant. For instance, research on other aryl-substituted cyclobutanones has demonstrated that the nature of the aryl group and its substitution pattern can fine-tune the photochemical behavior. nih.gov

The primary photochemical processes for cyclobutanones that are elucidated using CASSCF include:

Norrish Type I Cleavage: The homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. For this compound, two possible α-cleavage pathways exist, leading to different biradical intermediates.

Decarbonylation: The loss of a carbon monoxide (CO) molecule from the acyl radical fragment of the biradical, leading to the formation of a new carbon-centered radical.

Ring Expansion: A rearrangement of the biradical to form an oxacarbene, which can then be trapped by a solvent or undergo further reactions.

It has been experimentally observed that increasing the stability of the biradical intermediate not only enhances the efficiency of certain photochemical reactions but can also suppress competing side reactions like decarbonylation and cycloelimination. researchgate.net

Molecular Dynamics Simulations for Photoinduced Processes

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time evolution of molecular systems, including the intricate dance of atoms during a photochemical reaction. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into the dynamics of photoinduced processes that are often inaccessible to experimental techniques alone.

Key applications of molecular dynamics simulations in the study of photoinduced processes of this compound would include:

Excited-State Dynamics: Simulating the trajectory of the molecule on the excited-state potential energy surface to understand the initial steps of the photochemical reaction, including the timescale of the α-cleavage.

Solvent Effects: Investigating the influence of the surrounding solvent molecules on the reaction dynamics. The solvent can play a crucial role in stabilizing or destabilizing intermediates and transition states, thereby affecting the reaction outcome.

Non-Adiabatic Transitions: Using advanced techniques like trajectory surface hopping, MD simulations can model the transitions between different electronic states (e.g., from an excited state back to the ground state), which are fundamental to many photochemical processes.

Quantum Chemical Explanations for Spectroscopic and Electrochemical Properties

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic and electrochemical properties of molecules. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate properties like UV-Vis absorption spectra, vibrational frequencies (IR and Raman), and redox potentials.

For this compound, these calculations can provide a detailed understanding of its electronic structure and how it relates to its observable properties.

Spectroscopic Properties:

Quantum chemical calculations can predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. For ketones, the n → π* transition of the carbonyl group is of particular importance as it is often the lowest energy transition and is responsible for initiating the photochemistry. The position and intensity of this absorption band are sensitive to the substituents on the cyclobutanone ring. The phenyl group in this compound is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maximum compared to the unsubstituted cyclobutanone.

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. A recent study on derivatives of 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-(aryl/alkyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone included quantum chemical calculations to support their structural characterization, highlighting the utility of these methods in complex molecular systems. researchgate.net

Electrochemical Properties:

The electrochemical behavior of a molecule, such as its reduction and oxidation potentials, can also be predicted using quantum chemical calculations. These calculations typically involve determining the energies of the neutral molecule and its corresponding radical anion (for reduction) or radical cation (for oxidation). The redox potentials are crucial for understanding the molecule's behavior in electrochemical reactions and can provide insights into its electron-donating or electron-accepting capabilities. For this compound, the presence of the phenyl group would likely influence its electrochemical properties compared to simple alkyl-substituted cyclobutanones.

Synthetic Utility and Applications of 3 Methyl 3 Phenylcyclobutan 1 One and Cyclobutanone Derivatives As Versatile Building Blocks

Cyclobutanones as Key Intermediates in Organic Synthesis

Cyclobutanones are highly prized as synthetic intermediates primarily due to the high ring strain inherent in their four-membered ring structure. fiveable.meacs.org This strain makes the carbonyl carbon more electrophilic and facilitates selective cleavage of the cyclobutane (B1203170) bonds, which can be harnessed to drive a wide range of chemical reactions. fiveable.meacs.org Consequently, cyclobutanones serve as precursors for a multitude of other molecular structures, including other cyclic systems and functionalized acyclic compounds. nih.govacs.org

The strategic application of cyclobutanone (B123998) chemistry allows for ring expansions, ring contractions, and ring-opening reactions, providing access to a diverse array of molecular scaffolds that would be challenging to synthesize through other means. nih.gov These transformations are often regio- and stereoselective, offering a high degree of control in the construction of complex molecules. nih.gov The versatility of cyclobutanones is demonstrated by their role as key starting materials in the total synthesis of numerous natural products and bioactive molecules. nih.govliskonchem.com Their ability to participate in reactions such as [2+2] cycloadditions, ring expansions of cyclopropanols, and various transition-metal-catalyzed processes underscores their importance as foundational building blocks in modern organic synthesis. nih.govresearchgate.net

Construction of Complex Molecular Architectures

The strategic use of cyclobutanone derivatives enables the assembly of intricate molecular designs that are prevalent in biologically important compounds. acs.orgnih.gov Transition-metal-catalyzed "cut-and-sew" reactions, for instance, utilize the ring strain of cyclobutanones to cleave C-C bonds and subsequently form new, more complex ring systems. acs.orgnih.gov This approach has proven powerful for creating fused and bridged bicyclic structures that are otherwise difficult to access. acs.orgnih.gov

A significant application of cyclobutanone chemistry is in the synthesis of medium-sized (8-11 membered) and larger rings, which are important motifs in many medicinally relevant molecules. nih.gov Ring expansion reactions are a primary strategy for this purpose, where the relief of the inherent strain in the four-membered ring provides a thermodynamic driving force. nih.govresearchgate.net

Free radical-promoted ring expansions of cyclobutanones have been shown to be an effective method for constructing seven- and eight-membered rings, as well as even larger macrocycles. researchgate.net Additionally, organocatalytic cascade reactions involving activated cyclobutanones can lead to the formation of eight-membered benzolactams. nih.govresearchgate.net These reactions often proceed through intermediates that undergo a formal four-atom ring expansion, demonstrating the utility of cyclobutanones in accessing larger cyclic systems. nih.gov

A notable example involves the nickel(0)-catalyzed reaction of cyclobutanones with diynes, which results in the formation of bicyclic eight-membered ring ketones. researchgate.net This formal [4+2+2]-type annulation proceeds through a ring-expansion of a spirocyclic intermediate. researchgate.net

Table 1: Examples of Ring Expansion Reactions Starting from Cyclobutanone Derivatives

| Starting Material Class | Reagents/Conditions | Product Ring Size | Reaction Type | Reference(s) |

| Exo-substituted cyclobutanones | Free radical promoters | 7- and 8-membered rings | Free radical ring expansion | researchgate.net |

| Activated cyclobutanones | ortho-amino nitrostyrenes, aminocatalysts | 8-membered benzolactams | Michael addition-ring expansion cascade | nih.govresearchgate.net |

| Cyclobutanones | Diynes, Nickel(0) catalyst | 8-membered bicyclic ketones | [4+2+2] annulation | researchgate.net |

Spiro-annulated compounds, which feature two rings connected by a single common atom, are another class of complex molecules accessible from cyclobutanone precursors. The construction of these spirocycles is of significant interest due to their presence in numerous natural products and their unique three-dimensional structures.

Free radical-promoted ring expansions of cyclobutanones have been successfully applied to the synthesis of spiro-annulated medium rings. researchgate.net Another powerful method involves the reaction of an appropriately functionalized cyclopentanone (B42830) with 1,2-bis(trimethylsiloxy)cyclobutene, which, after rearrangement, can yield spiro[4.4]nonane systems. cdnsciencepub.com Furthermore, the addition of sulfur ylides to cyclobutanones can generate oxaspiro[2.3]hexanes, which are themselves versatile intermediates for further transformations. nih.gov More recently, copper-catalyzed domino cyclizations of anilines and cyclobutanone oxime have been developed to produce medicinally relevant spirotetrahydroquinolines. beilstein-journals.orgchemistryviews.org

Table 2: Methods for the Synthesis of Spiro-Annulated Compounds from Cyclobutanones

| Starting Material | Reagent(s) | Product Type | Method | Reference(s) |

| Fused cyclobutanones | Free radical initiator | Spiro-annulated medium rings | Radical ring expansion | researchgate.net |

| Cyclopentanone derivative | 1,2-bis(trimethylsiloxy)cyclobutene | Spiro[4.4]nonane dione | Spiro-annulation | cdnsciencepub.com |

| Cyclobutanone | Sulfur ylides | Oxaspiro[2.3]hexane | Ylide addition | nih.gov |

| Cyclobutanone oxime | Anilines, Copper catalyst | Spirotetrahydroquinoline | Domino cyclization | beilstein-journals.orgchemistryviews.org |

Bridged ring systems are a common structural motif in a vast number of bioactive natural products. nih.govnsf.gov The synthesis of these topographically complex molecules is a significant challenge in organic chemistry. Cyclobutanone derivatives have proven to be effective starting points for the construction of such bridged scaffolds.

A rhodium-catalyzed [4+2] coupling reaction between cyclobutanones and olefins provides access to bridged bicyclic systems that are analogous to products of a type II intramolecular Diels-Alder (IMDA) reaction. nih.gov This method overcomes the limitations often associated with traditional IMDA reactions for forming certain bridged ring sizes. nih.gov Tandem rearrangements of endo-substituted cyclobutanones can also lead to the formation of bridged rings. researchgate.net Furthermore, transition-metal-catalyzed "cut-and-sew" reactions involving the C-C bond activation of β-branched cyclobutanones have been developed to generate bridged bicycles. acs.orgnih.gov

Table 3: Synthetic Routes to Bridged Ring Systems from Cyclobutanones

| Starting Material | Reagents/Conditions | Product Type | Reaction Type | Reference(s) |

| Cyclobutanone and tethered olefin | Rhodium catalyst, 2-amino-3-methylpyridine | Bridged bicycle | Catalytic [4+2] coupling | nih.gov |

| Endo-substituted cyclobutanones | Free radical promoters | Bridged rings | Tandem rearrangement | researchgate.net |

| β-Branched cyclobutanones | Transition metal catalyst | Bridged bicycle | (4+2) Cut-and-sew reaction | acs.orgnih.gov |

Applications in Total Synthesis of Natural Products

The synthetic versatility of cyclobutanones has been showcased in the total synthesis of numerous complex natural products. nih.govrsc.org The cyclobutane ring, often installed via a [2+2] cycloaddition, can serve as a latent functional group that is later manipulated to construct key structural features of the target molecule. kib.ac.cn For example, cyclobutanone intermediates have been employed in the synthesis of compounds such as the sesquiterpene (±)-trichodiene and the antibiotic (+)-β-caryophyllene. researchgate.netbohrium.com

The ability to perform ring expansions and other rearrangements under controlled conditions makes cyclobutanones ideal for building the core skeletons of intricate natural products. nih.gov The use of furan-fused cyclobutanones as versatile synthetic blocks further expands the range of accessible natural product architectures. pku.edu.cnspringernature.com

In the synthesis of bioactive compounds, controlling stereochemistry is paramount. Chiral cyclobutane and cyclobutanone derivatives are invaluable as intermediates for achieving this control. nih.govbohrium.com The enantioselective synthesis of functionalized cyclobutanones allows for the creation of specific stereoisomers of biologically active molecules. nih.gov

An enantioselective approach to chiral 2,3-disubstituted cyclobutanones has been developed through the conjugate addition to cyclobutenones, which was successfully applied to the total synthesis of several gem-dimethylcyclobutane-containing natural products, including (-)-raikovenal and (-)-rumphellanones A-C. bohrium.com The desymmetrization of 3-substituted cyclobutanones using organocatalyzed aldol (B89426) reactions is another powerful strategy for generating enantiomerically enriched 2,3-functionalized cyclobutanones, which are precursors to a wide range of bioactive targets. researchgate.netmdpi.com These chiral building blocks are crucial for synthesizing drugs and other biologically active compounds where specific stereoisomers are required for therapeutic efficacy. nih.govliskonchem.com

Cyclobutanone Derivatives as Precursors for Diverse Chemical Scaffolds

Cyclobutanone derivatives are highly valued in organic synthesis due to the high tendency to release ring strain, which allows for a multitude of synthetic transformations. pku.edu.cn This reactivity enables their use as precursors to a wide range of chemical structures that are otherwise challenging to synthesize. pku.edu.cnacs.org The versatility of cyclobutanones stems from their ability to undergo selective modifications, including ring-opening, ring-expansion, and ring-contraction reactions, under various conditions. nih.gov These transformations provide regio- and stereoselective routes to both acyclic and more complex cyclic systems. nih.gov

Common methods for preparing cyclobutanone derivatives include [2+2] cycloadditions, as well as ring expansions of cyclopropanols and oxaspiropentanes. nih.gov The resulting cyclobutanone moiety can then be subjected to further functionalization. For instance, enantioselective Baeyer-Villiger oxidation of 3-substituted cyclobutanones can yield corresponding lactone derivatives, demonstrating the ease of oxidation due to the inherent ring strain. nih.gov

The strategic use of cyclobutanone derivatives as synthetic intermediates has been demonstrated in the total synthesis of various bioactive compounds and natural products. acs.orgnih.gov Their ability to serve as templates for constructing complex molecular frameworks underscores their importance as versatile building blocks in modern organic chemistry.

Furan-Fused Cyclobutanones as Versatile Synthons

A notable and more recent development in the field is the use of furan-fused cyclobutanones as powerful synthons for the construction of diverse and complex molecular scaffolds. pku.edu.cnspringernature.com These unique structures, which were previously not readily accessible, combine the reactivity of the strained cyclobutanone ring with the aromaticity and reactivity of the furan (B31954) ring. pku.edu.cnspringernature.com

A rhodium-catalyzed formal [3+2] annulation of diazo group-tethered alkynes has been developed to provide straightforward access to these furan-fused cyclobutanone scaffolds. pku.edu.cn This method involves a 4-exo-dig carbocyclization process and has proven effective for creating previously unknown furo[3,4-b]cyclobutanones. pku.edu.cn These synthesized furan-fused cyclobutanones, which contain imbedded furyl, carbonyl, and benzylidene motifs, have significant potential as versatile synthetic building blocks. pku.edu.cnspringernature.com

The synthetic utility of these furan-fused cyclobutanones has been demonstrated through a variety of post-functionalization reactions, including ring-opening reactions and cycloadditions. pku.edu.cnspringernature.com For example, a Rh(I)-catalyzed [4+2]-annulation reaction of furan-fused cyclobutanones with alkynes allows for the rapid assembly of fully-substituted o-quinone methide (o-QM) precursors. rsc.orgrsc.org These precursors can then serve as robust synthons for the synthesis of fully-substituted phenols with broad functional group compatibility. rsc.orgrsc.org

Furthermore, these furan-fused cyclobutanones can act as versatile C4 synthons in intermolecular cycloadditions. researchgate.net This application has been highlighted in Rh-catalyzed enantioselective [4+2]-cycloadditions with imines and Au-catalyzed diastereoselective [4+4]-cycloadditions with anthranils, leading to the formation of furan-fused lactams, which are important motifs in many natural and bioactive products. researchgate.net The development of synthetic routes to furan-fused cyclobutanones has opened up new avenues for diversity-oriented synthesis and the late-stage modification of complex molecules. pku.edu.cnspringernature.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-3-phenylcyclobutan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nickel-catalyzed Negishi coupling using commercially available precursors. Key steps include cyclization of prop-1-en-2-ylbenzene derivatives under controlled conditions (e.g., THF/Et₂O solvent mixtures at -30°C to 0°C) . Optimizing Grignard reagent stoichiometry (e.g., isopropylmagnesium chloride) and reaction temperature improves yields to ~81% . Characterization via <sup>1</sup>H-NMR (peaks at δ 7.2–7.4 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm<sup>-1</sup>) is critical for verifying purity.

Q. How should researchers address discrepancies in reported yields for palladium-catalyzed reactions involving this compound?

- Methodological Answer : Yield variations (e.g., 35% vs. 81%) arise from differences in catalyst loading, solvent systems (THF/Et₂O ratios), and reaction times. For reproducibility, follow protocols with strict temperature control during Grignard reagent addition and monitor reaction progress via TLC. Contradictions in diastereomer ratios (e.g., 1:1 in some cases) suggest stereochemical sensitivity to substrate pre-activation .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Combine <sup>1</sup>H-NMR (to confirm cyclobutane ring protons at δ 2.5–3.5 ppm) and IR spectroscopy (to identify ketone and aryl groups). For complex mixtures (e.g., diastereomers), use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR to resolve structural ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed ring-opening polymerizations?

- Methodological Answer : The compound acts as a strained-ring monomer in Pd-catalyzed polymerizations. The cyclobutane ring undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate that facilitates C–C bond cleavage. Kinetic studies using variable-temperature NMR and DFT calculations can elucidate transition states and rate-determining steps .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions with aryl halides?

- Methodological Answer : Employ substrate scope screens with electronically diverse aryl halides (e.g., 4,4’-diiodobiphenyl) to assess coupling efficiency. Monitor byproducts (e.g., homocoupling) via GC-MS and optimize ligand systems (e.g., bidentate phosphines) to enhance selectivity. Reference kinetic data from nickel-catalyzed protocols .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound oxime derivatives?

- Methodological Answer : Scale-up challenges include exothermic ring-opening and oxime isomerization. Use flow chemistry to control temperature gradients and employ scavengers (e.g., molecular sieves) to trap water. Purity tracking via in-line FTIR ensures consistent O-(4-(trifluoromethyl)benzoyl) oxime formation .

Q. How can computational modeling predict the compound’s behavior in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model cyclobutane ring strain and transition-metal interactions. Compare computed activation energies with experimental yields (e.g., Ni vs. Pd catalysis) to validate mechanistic hypotheses. Software like Gaussian or ORCA with solvent-effect corrections is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。